(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol
Overview
Description
(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol, commonly known as terpineol, is a naturally occurring monoterpene alcohol that is widely used in the fragrance and flavor industry. It is found in many essential oils, including pine oil, eucalyptus oil, and lavender oil. Terpineol is also used in the production of soaps, cosmetics, and cleaning products due to its pleasant odor and antimicrobial properties. In recent years, terpineol has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism Of Action
The exact mechanism of action of terpineol is not fully understood, but it is believed to act through several different pathways. Its antimicrobial properties are thought to be due to its ability to disrupt the cell membranes of microorganisms. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its antioxidant properties are thought to be due to its ability to scavenge free radicals and protect against oxidative damage to cells.
Biochemical And Physiological Effects
Terpineol has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels and the regulation of immune system function. Studies have demonstrated its ability to increase the levels of neurotransmitters such as dopamine and serotonin, which may have implications for the treatment of neurological disorders such as depression and anxiety. Its ability to regulate immune system function may also have implications for the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using terpineol in lab experiments is its low toxicity and high solubility in water. This makes it a safe and effective alternative to other chemicals that may be more hazardous. However, one limitation of using terpineol is its relatively low stability, which may limit its shelf life and effectiveness in certain applications.
Future Directions
There are several potential future directions for research on terpineol, including the development of new antimicrobial agents, the investigation of its potential therapeutic properties in the treatment of neurological and autoimmune disorders, and the exploration of its potential applications in the food and agriculture industries. Further research is needed to fully understand the mechanisms of action of terpineol and its potential therapeutic applications.
Scientific Research Applications
Terpineol has been the subject of numerous scientific studies, and its potential therapeutic properties have been investigated in various fields, including medicine, agriculture, and food science. Some of the most promising areas of research include its antimicrobial, anti-inflammatory, and antioxidant properties.
Antimicrobial Properties
Terpineol has been shown to have potent antimicrobial properties against a wide range of bacteria, fungi, and viruses. Studies have demonstrated its efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Its antimicrobial properties make it a potential candidate for use in the development of new disinfectants and antimicrobial agents.
Anti-inflammatory Properties
Terpineol has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory conditions such as arthritis and asthma. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, as well as its ability to reduce the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Antioxidant Properties
Terpineol has been shown to possess antioxidant properties, which may make it a potential candidate for the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have demonstrated its ability to scavenge free radicals and protect against oxidative damage to cells.
properties
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3/t11-,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVOMZLQLNCNKY-AGIUHOORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)(CC=C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@](C1)(CC=C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464710 | |
Record name | (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol | |
CAS RN |
369651-27-4 | |
Record name | (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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